Penniclavine
Overview
Description
Penniclavine is an ergot alkaloid, a class of compounds derived from the ergot fungus. It is known for its complex structure and potential biological effects. The IUPAC name for this compound is 8β-(Hydroxymethyl)-6-methyl-9,10-didehydroergolin-8α-ol . This compound has been studied for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of penniclavine involves several steps, starting from simpler precursors. One of the methods includes the use of intermediates such as elymoclavine. The synthetic route typically involves the formation of the ergoline ring system, followed by functional group modifications to introduce the hydroxymethyl and methyl groups .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. it can be produced in laboratories using controlled conditions to ensure the purity and yield of the compound. The production process often involves the use of advanced organic synthesis techniques and purification methods .
Chemical Reactions Analysis
Types of Reactions
Penniclavine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxymethyl group to form different oxidized products.
Reduction: The compound can be reduced to alter its double bonds and other functional groups.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of aldehydes or carboxylic acids, while reduction can yield saturated derivatives.
Scientific Research Applications
Penniclavine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other ergot alkaloids and complex organic molecules.
Biology: Studies have explored its effects on various biological systems, including its potential as a bioactive compound.
Medicine: Research has investigated its potential therapeutic effects, particularly in the treatment of certain medical conditions.
Industry: This compound is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of penniclavine involves its interaction with specific molecular targets in biological systems. It is known to bind to certain receptors and enzymes, modulating their activity. The pathways involved in its action include signal transduction pathways that regulate various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Penniclavine is structurally similar to other ergot alkaloids such as:
- Elymoclavine
- Chanoclavine
- Lysergol
- Ergine
- Ergometrine
Uniqueness
What sets this compound apart from these similar compounds is its specific functional groups and the unique biological effects it exerts.
Properties
IUPAC Name |
(6aR,9S)-9-(hydroxymethyl)-7-methyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinolin-9-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-18-8-16(20,9-19)6-12-11-3-2-4-13-15(11)10(7-17-13)5-14(12)18/h2-4,6-7,14,17,19-20H,5,8-9H2,1H3/t14-,16+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHBNRCSCHMJFD-ZBFHGGJFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020153 | |
Record name | Penniclavine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519-13-1 | |
Record name | (8α)-9,10-Didehydro-8-hydroxy-6-methylergoline-8-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penniclavine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penniclavine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENNICLAVINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Z5OY3SFA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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